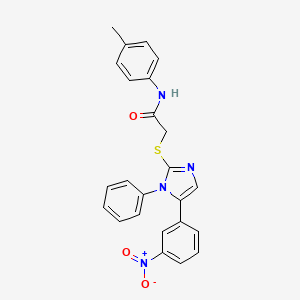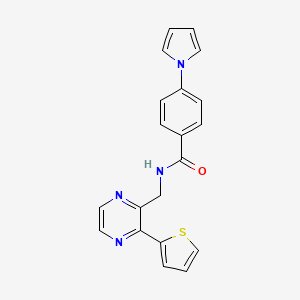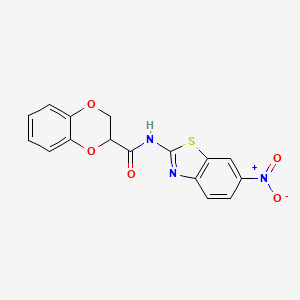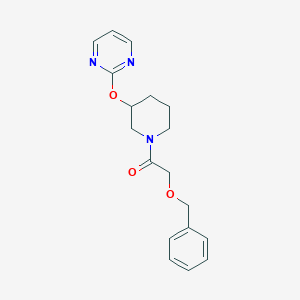![molecular formula C23H18BrNO5S B2683345 methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358766-92-3](/img/structure/B2683345.png)
methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-[4-(benzyloxy)phenyl]-6-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen . The molecule also contains a benzyloxy group (benzyl ether derivative) and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The benzothiazine ring system is likely to contribute to the rigidity of the molecule, while the benzyloxy and carboxylate ester groups may add some flexibility .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction. The ester group could undergo hydrolysis, transesterification, or other common reactions of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which are related to the compound , were synthesized using an ultrasonic mediated N-alkylation method. These compounds exhibited antibacterial and DPPH radical scavenging activities, showcasing their potential in therapeutic applications and as antioxidants (Zia-ur-Rehman et al., 2009).
Microwave-assisted synthesis methods have been developed for similar structures, yielding compounds with moderate to significant anti-microbial activities. This technique highlights the efficiency and adaptability of synthesis methods for potentially biologically active benzothiazines (Ahmad et al., 2011).
Biological Activities
The synthesized benzothiazine derivatives have been investigated for their anti-inflammatory and analgesic properties. These studies have led to the identification of compounds with promising pharmacological profiles, including anti-inflammatory and analgesic effects that surpass those of current therapeutic agents (Ukrainets et al., 2018).
In the realm of cardiovascular research, certain benzothiazine derivatives have shown Ca2+ antagonistic activities, which could be beneficial in the development of new treatments for cardiovascular diseases. The synthesis and evaluation of these compounds contribute to our understanding of their potential therapeutic uses (Fujita et al., 1990).
Structural Analysis and Characterization
- Detailed structural analysis, including X-ray diffraction and NMR spectroscopy, has been performed on various benzothiazine derivatives. These studies provide crucial insights into the molecular configurations and potential reactivity of these compounds, aiding in the design of new molecules with enhanced biological activities (Ukrainets et al., 2017).
Applications in Drug Design
- Research into the modification of oxicam derivatives to include quaternary ammonium functions has led to the creation of compounds with increased affinity for articular cartilage. These studies suggest a novel approach to decreasing adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting the drugs more specifically to the sites of inflammation (Nicolas et al., 1999).
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with various enzymes or receptors in the body, depending on its structure and functional groups .
Orientations Futures
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it’s being used. For example, if this compound shows biological activity, it could be further developed and studied as a potential pharmaceutical .
Propriétés
IUPAC Name |
methyl 6-bromo-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO5S/c1-29-23(26)22-14-25(20-13-17(24)7-12-21(20)31(22,27)28)18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHQUFVWHYINOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)Br)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(2,5-dimethylphenyl)amino]prop-2-en-1-one](/img/structure/B2683262.png)



![7-(2-fluorobenzyl)-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2683267.png)
![1-[5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoyl]piperidine-4-carboxamide](/img/structure/B2683270.png)
![N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2683271.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2683273.png)
![2-{[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl]amino}benzoic acid](/img/structure/B2683276.png)


![[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2683282.png)
![2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2683283.png)
![8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2683285.png)
